molecular formula C26H28ClNO5 B11947153 Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853313-57-2

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11947153
CAS No.: 853313-57-2
M. Wt: 470.0 g/mol
InChI Key: DJEDNWKKCSTLLO-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chloro and methoxy substituents on the phenyl ring. The quinoline moiety is then synthesized and coupled with the furan derivative under specific conditions to yield the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogen atoms or other substituents on the phenyl ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other quinoline derivatives, furan derivatives, and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its combination of a furan ring with a quinoline moiety, along with the specific substituents on the phenyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups, suggesting a diverse range of biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C26_{26}H28_{28}ClNO5_{5}
Molecular Weight 470.0 g/mol
CAS Number 853313-57-2

Structural Features

The compound features a hexahydroquinoline core linked to a furan ring and a chloro-methoxyphenyl substituent. This structural complexity may contribute to its biological activity by allowing interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives exhibited IC50_{50} values ranging from 0.11 to 1.47 µM against MCF-7 and HCT-116 cell lines .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and cell cycle arrest .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar furan and quinoline structures have demonstrated activity against various bacterial strains, indicating potential for further exploration in this area.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in literature. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a possible therapeutic application in inflammatory diseases.

Study on Anticancer Activity

In a recent study focusing on the structure-activity relationship (SAR) of quinoline derivatives:

  • Results : Compounds similar to this compound exhibited enhanced cytotoxicity against MCF-7 cells compared to standard drugs like doxorubicin .

Mechanistic Insights

Research has indicated that the presence of electron-withdrawing groups (EWGs) enhances biological activity by stabilizing reactive intermediates during metabolic processes. This finding aligns with the structural characteristics of this compound.

Properties

CAS No.

853313-57-2

Molecular Formula

C26H28ClNO5

Molecular Weight

470.0 g/mol

IUPAC Name

ethyl 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H28ClNO5/c1-6-32-25(30)22-14(2)28-17-12-26(3,4)13-18(29)23(17)24(22)21-10-9-19(33-21)15-7-8-20(31-5)16(27)11-15/h7-11,24,28H,6,12-13H2,1-5H3

InChI Key

DJEDNWKKCSTLLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C4=CC(=C(C=C4)OC)Cl)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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